Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-

Übersicht

Beschreibung

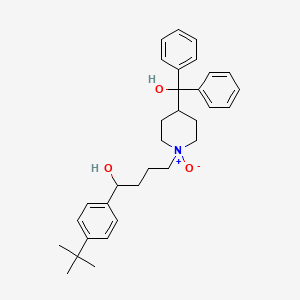

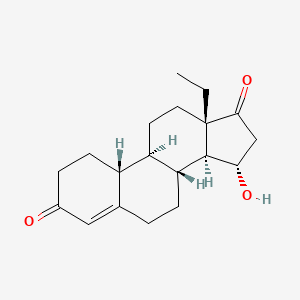

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is a steroidal compound that plays a significant role in the synthesis of various pharmaceutical agents, particularly oral contraceptives. This compound is known for its structural complexity and its importance in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

The primary target of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is the microbial enzyme responsible for steroid hydroxylation . This enzyme is found in various microorganisms, including Metarhizium anisopliae and Penicillium raistrickii . The role of this enzyme is to introduce a hydroxy group to the steroid molecule, which is a key step in the synthesis of certain pharmaceutical compounds .

Mode of Action

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- undergoes microbial transformation, specifically hydroxylation, by the aforementioned microbial enzymes . This process introduces an 11α-hydroxy or 15α-hydroxy group to the steroid molecule . The resulting changes include the formation of a new compound with different properties and potential applications .

Biochemical Pathways

The hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is part of the broader biochemical pathway of steroid transformation . This pathway involves various transformations of steroids and sterols, including hydroxylation, Δ1-dehydrogenation, and sterol side chain cleavage . The downstream effects of these transformations can lead to the generation of novel steroidal drugs, as well as the efficient production of steroid-active pharmaceutical ingredients and key intermediates .

Pharmacokinetics

The pharmacokinetics of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are influenced by its solubility and uptake into cells . These factors can greatly affect the efficiency of its biotransformation . Techniques such as the use of nano-liposomes can enhance the stability and encapsulation efficiency of the compound, thereby improving its bioavailability .

Result of Action

The microbial transformation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- results in the formation of a hydroxylated derivative . This derivative is a key intermediate in the synthesis of certain pharmaceutical compounds, such as the oral contraceptive desogestrel . The yield of this derivative can be significantly increased through the use of certain techniques, such as the nano-liposome technique .

Action Environment

The action, efficacy, and stability of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- can be influenced by various environmental factors. For instance, the use of ionic liquids in a biphasic system can overcome the low water solubility of the compound and enhance the efficiency of its biotransformation . Furthermore, the choice of microbial organism used in the transformation process can also affect the outcome .

Biochemische Analyse

Biochemical Properties

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- plays a crucial role in biochemical reactions, particularly in the hydroxylation process. This compound interacts with several enzymes, including hydroxylases and dehydrogenases, which facilitate its conversion into other biologically active steroids. For instance, the enzyme Metarhizium anisopliae hydroxylates Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- to produce 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione . This interaction is essential for the synthesis of desogestrel, a synthetic progestogen used in contraceptives.

Cellular Effects

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the expression of genes involved in steroidogenesis, the process by which steroids are produced in the body. Additionally, it impacts cell signaling pathways by interacting with steroid receptors, thereby influencing cellular responses to hormonal signals .

Molecular Mechanism

The molecular mechanism of action of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- involves its binding interactions with specific enzymes and receptors. This compound acts as a substrate for hydroxylases, which introduce hydroxyl groups into its structure, thereby modifying its biological activity. Furthermore, it can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. For example, the hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- by Penicillium raistrickii results in the production of 15α-hydroxy-13-ethyl-gon-4-en-3,17-dione, an important intermediate in the synthesis of gestodene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- change over time. The stability and degradation of this compound are influenced by various factors, including the presence of enzymes and environmental conditions. Studies have shown that the use of nano-liposome techniques can enhance the stability and encapsulation efficiency of this compound, leading to improved biotransformation yields . Over time, the compound’s effects on cellular function may also change, with long-term exposure potentially leading to alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. In some cases, high doses of this compound may result in toxic or adverse effects, including disruptions in hormonal balance and liver function . It is important to carefully monitor dosage levels to avoid potential side effects.

Metabolic Pathways

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is involved in several metabolic pathways, including steroidogenesis. This compound interacts with enzymes such as hydroxylases and dehydrogenases, which facilitate its conversion into other biologically active steroids. These interactions can affect metabolic flux and metabolite levels, influencing the overall production of steroids in the body .

Transport and Distribution

The transport and distribution of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can impact its biological activity. For example, the use of nano-liposome techniques can enhance the uptake and distribution of this compound in microbial cells, leading to improved biotransformation efficiency .

Subcellular Localization

The subcellular localization of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For instance, the hydroxylation of this compound by Penicillium raistrickii occurs in an ionic liquid/aqueous biphasic system, which facilitates its localization and conversion into biologically active intermediates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- typically involves microbial transformation processes. One common method is the hydroxylation of 13-ethyl-gon-4-ene-3,17-dione using microorganisms such as Metarhizium anisopliae. This process can be enhanced using nano-liposome techniques, which improve substrate solubility and uptake into cells . Another method involves the use of water-miscible ionic liquids to improve the efficiency of 15α-hydroxylation by Penicillium raistrickii .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale microbial transformations. The use of ionic liquids and nano-liposome techniques are employed to increase the yield and efficiency of the hydroxylation process. These methods are preferred due to their mild reaction conditions and high regio- and stereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation process is particularly significant, as it introduces hydroxyl groups at specific positions on the steroid nucleus.

Common Reagents and Conditions

Hydroxylation: This reaction is commonly carried out using microbial enzymes under mild conditions.

Oxidation and Reduction: These reactions typically involve the use of oxidizing or reducing agents under controlled conditions to modify the functional groups on the steroid nucleus.

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives of the original compound, which are important intermediates in the synthesis of pharmaceutical agents such as desogestrel .

Wissenschaftliche Forschungsanwendungen

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.

Biology: The compound is studied for its role in microbial transformation processes and its interactions with various enzymes.

Medicine: It is a key intermediate in the synthesis of oral contraceptives and other steroidal drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desogestrel: A synthetic progestogen used in oral contraceptives.

Gestodene: Another synthetic progestogen with potent oral contraceptive properties.

Uniqueness

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is unique due to its specific hydroxylation pattern, which is essential for the synthesis of certain pharmaceutical agents. Its efficient microbial transformation processes and the use of advanced techniques such as nano-liposome and ionic liquids further enhance its uniqueness and applicability in industrial settings .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,15S)-13-ethyl-15-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)18(19)16(21)10-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14+,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJFPZFEUIDND-MYBOQGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C(CC2=O)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255084 | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60919-46-2 | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60919-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)